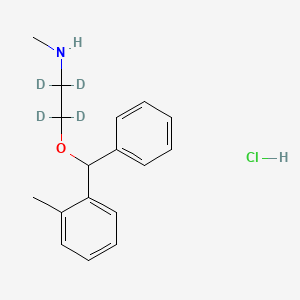
Tofenacin Hydrochloride Salt-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tofenacin-d4 (hydrochloride) is a deuterium-labeled version of Tofenacin hydrochloride. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules is primarily used for tracing and quantitation during drug development processes. Tofenacin itself is an antidepressant drug with a tricyclic-like structure, acting as a serotonin-norepinephrine reuptake inhibitor .
Métodos De Preparación
The synthesis of Tofenacin-d4 (hydrochloride) involves the incorporation of deuterium into the Tofenacin molecule. This process typically includes the following steps:
Deuterium Exchange Reaction: The hydrogen atoms in Tofenacin are replaced with deuterium atoms using deuterated reagents.
Hydrochloride Formation: The deuterated Tofenacin is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial production methods for Tofenacin-d4 (hydrochloride) are similar to those used for other deuterium-labeled compounds, involving large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Tofenacin-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yields . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Tofenacin-d4 (hydrochloride) has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Metabolic Profiling: Researchers use Tofenacin-d4 (hydrochloride) to study the metabolic pathways and identify metabolites in drug development.
Drug Interaction Studies: The compound is used to investigate potential drug-drug interactions by monitoring its behavior in the presence of other drugs.
Biological Research: It is employed in various biological assays to understand its effects on cellular and molecular processes.
Mecanismo De Acción
Tofenacin-d4 (hydrochloride) exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission. This mechanism is similar to that of Tofenacin, which acts on the serotonin-norepinephrine reuptake transporters. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking and quantitation in research studies .
Comparación Con Compuestos Similares
Tofenacin-d4 (hydrochloride) is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Tofenacin: The non-deuterated version, used as an antidepressant.
Orphenadrine: A related compound with similar pharmacological properties, used as a muscle relaxant and to treat Parkinson’s disease symptoms.
Clemastine: An antihistamine with structural similarities to Tofenacin.
The uniqueness of Tofenacin-d4 (hydrochloride) lies in its application for precise pharmacokinetic and metabolic studies due to the deuterium labeling .
Propiedades
Fórmula molecular |
C17H22ClNO |
|---|---|
Peso molecular |
295.8 g/mol |
Nombre IUPAC |
1,1,2,2-tetradeuterio-N-methyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)17(19-13-12-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/i12D2,13D2; |
Clave InChI |
YAXWIYFUVISXRS-QJUQVXHISA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])OC(C1=CC=CC=C1)C2=CC=CC=C2C)NC.Cl |
SMILES canónico |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCNC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


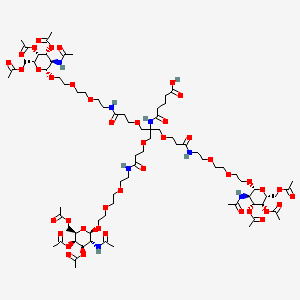
![[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12424905.png)
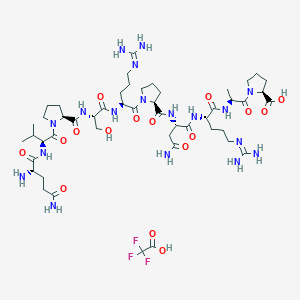
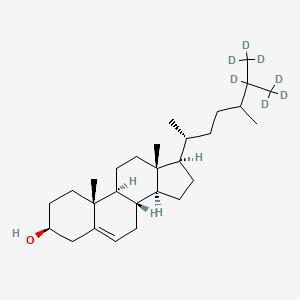
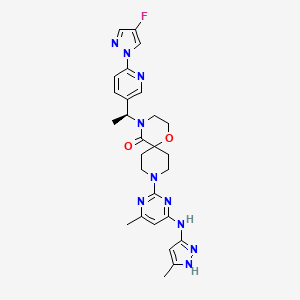
![2-N-propan-2-yl-4-N-[2-(trifluoromethyl)pyridin-4-yl]-6-[6-(trifluoromethyl)pyridin-2-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B12424925.png)
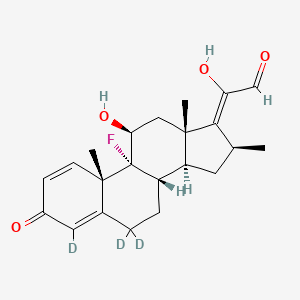

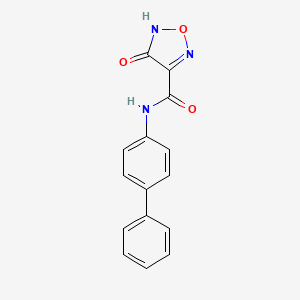
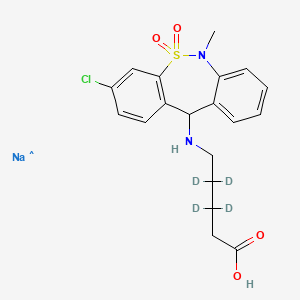
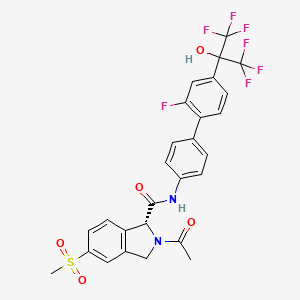


![methyl 2-[(1S,3S,7S,12R,16R,18S)-8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12424983.png)
